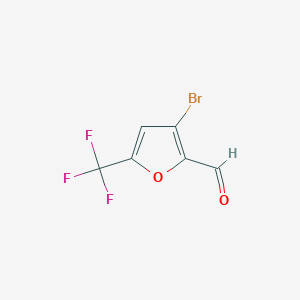
3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde is an organic compound . It is a derivative of furan, a heterocyclic compound, with a bromine atom and a trifluoromethyl group attached to it .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of palladium catalysts and a Lewis acid . The reaction rate can be accelerated by acetic acid as an additive .Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring with a bromine atom and a trifluoromethyl group attached to it . The InChI code for this compound is 1S/C6H2BrF3O2/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in Knoevenagel condensations with seven compounds containing an active methyl or methylene group . The effect of microwave irradiation on these condensation reactions has been studied .Physical and Chemical Properties Analysis
The compound has a molecular weight of 242.98 . It is a powder at room temperature and should be stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Heterogeneously Catalyzed Reactions of Carbohydrates
Furfurals, including furan derivatives like 3-Bromo-5-(trifluoromethyl)furan-2-carbaldehyde, serve as important intermediates in the chemical industry, particularly in the production of furfural and 5-(hydroxymethyl)-2-furaldehyde (HMF) from carbohydrates. The shift towards heterogeneously catalyzed processes offers advantages in terms of green chemistry principles, such as reduced waste and easier separation processes, highlighting the compound's role in sustainable chemical manufacturing (Karinen, Vilonen, & Niemelä, 2011).
Photocatalytic C–C Bond Cleavage for Synthesis
The use of furan-2-carbaldehydes as efficient green C1 building blocks for the synthesis of bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage exemplifies the compound's utility in synthesizing pharmacologically relevant molecules. This process does not require the protection of sensitive groups, which simplifies the synthesis pathway and underscores the compound's versatility in organic synthesis (Yu et al., 2018).
Synthesis of Substituted Furan- and Thiophen-2-carbaldehydes
Research on the preparation of various heterocyclic 2-carbaldehydes, including methods for the Vilsmeier formylation of substituted furans, sheds light on the synthetic routes available for compounds related to this compound. These methods facilitate the synthesis of structurally diverse furan derivatives, demonstrating the compound's significance in creating a variety of chemical entities with potential applications in pharmaceuticals and materials science (Chadwick et al., 1973).
Etherification for Biodiesel Components
The etherification of 5-hydroxymethyl-2-furfural (HMF) with ethanol over mesoporous solid acidic catalysts to produce biodiesel components, including 5-(ethoxymethyl)furan-2-carbaldehyde, exemplifies the potential of furan derivatives in renewable energy sources. The selectivity of this reaction is influenced by the acidity of the catalyst, indicating the importance of this compound and related compounds in the development of sustainable fuels (Lanzafame et al., 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-bromo-5-(trifluoromethyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O2/c7-3-1-5(6(8,9)10)12-4(3)2-11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMNYMHXKFYMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2927079.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2927080.png)
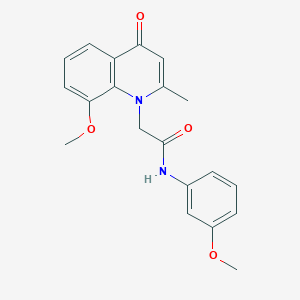


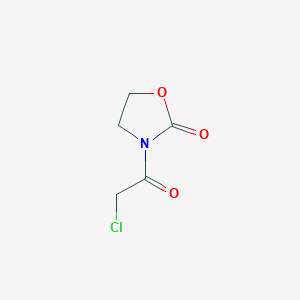
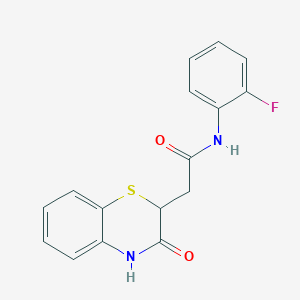
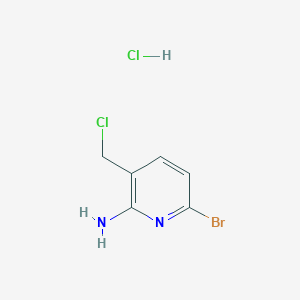
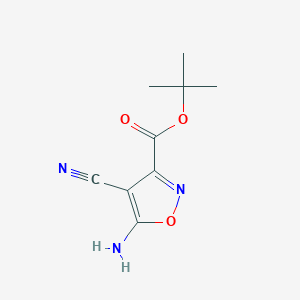
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927094.png)
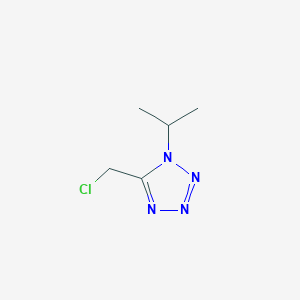

![methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B2927098.png)
![3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2927100.png)
